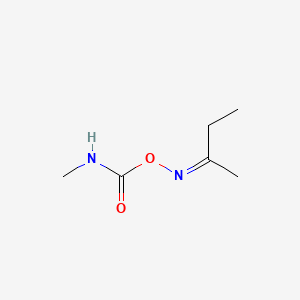

2-Butanone, O-(methylcarbamoyl)oxime

Description

Contextual Placement of 2-Butanone (B6335102), O-(methylcarbamoyl)oxime within Oxime Carbamate (B1207046) Chemistry

2-Butanone, O-(methylcarbamoyl)oxime belongs to the oxime carbamate class of organic compounds. This classification arises from its core structure, which features an oxime functional group (C=N-OH) derived from 2-butanone, where the hydrogen of the hydroxyl group is substituted with a methylcarbamoyl group (-C(=O)NHCH₃). Oxime carbamates are recognized for their role as insecticides, functioning primarily as cholinesterase inhibitors. oup.comnih.gov The molecular structure of this compound positions it as a specific derivative within a broad family of compounds utilized in agricultural chemistry. ontosight.ai The general structure of these compounds involves an oxime esterified with carbamic acid. rsc.org

Role as an Intermediate in Carbamate Synthesis

This compound serves principally as an intermediate in the synthesis of other chemical products, particularly pesticides. ontosight.ai Oximes, in general, have been identified as effective and reusable templates for the synthesis of carbamates under metal-free conditions. rsc.org This process can involve the in situ generation of carbamoyl (B1232498) oximes. rsc.org This synthetic approach is considered advantageous as it can circumvent the use of hazardous and less stable isocyanates as substrates. rsc.org The reactivity of the oxime group allows for its conversion into various carbamate derivatives, making compounds like this compound valuable building blocks in synthetic chemistry.

Structural Isomerism and Analogous Carbamate Compounds for Comparative Research

The study of this compound is enhanced by comparing it to structurally similar compounds, which provides insight into structure-activity relationships.

Aldicarb (B1662136) is a prominent oxime carbamate insecticide that shares the same O-(methylcarbamoyl)oxime functional group as this compound. nih.gov The key structural difference lies in the aldehyde-derived portion of the molecule. Aldicarb is derived from 2-methyl-2-(methylthio)propionaldehyde, whereas the subject compound is derived from 2-butanone. nih.gov

Aldicarb undergoes metabolic transformation in the environment and biological systems, primarily through oxidation and hydrolysis. researchgate.net The initial metabolic step is the oxidation of the sulfur atom to produce aldicarb sulfoxide (B87167) (2-methyl-2-(methylsulfinyl) propionaldehyde (B47417) O-(methylcarbamoyl) oxime), which is subsequently oxidized further to aldicarb sulfone (2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime). researchgate.netepa.gov These oxidative metabolites retain significant toxicity. researchgate.net Hydrolysis of aldicarb and its metabolites leads to the formation of corresponding oximes and nitriles, which are less toxic. wikipedia.org

Table 1: Structural Comparison of this compound and Aldicarb

| Feature | This compound | Aldicarb |

| Core Carbonyl | 2-Butanone | 2-Methyl-2-(methylthio)propionaldehyde |

| Functional Group | O-(methylcarbamoyl)oxime | O-(methylcarbamoyl)oxime |

| Presence of Sulfur | No | Yes (Thioether) |

| Primary Metabolites | Not extensively studied in comparison | Aldicarb Sulfoxide, Aldicarb Sulfone |

A variety of oxime carbamates have been developed and studied for their insecticidal properties. These compounds typically act as acetylcholinesterase (AChE) inhibitors, a mechanism of action they share with organophosphate insecticides. oup.comnih.gov Despite this common mechanism, cross-resistance is not always observed. oup.com Research into this class has led to the discovery of compounds with effectiveness against a range of pests, including mites and aphids. oup.com Examples of other oxime carbamate insecticides include Methomyl (B1676398) and Oxamyl, whose degradation also proceeds through hydrolysis to form less toxic oximes. researchgate.net

Table 2: Examples of Analogous Oxime Carbamate Insecticides

| Compound Name | Key Structural Features | Primary Use |

| Methomyl | Thioacetimidate-derived oxime | Insecticide |

| Oxamyl | Oxamimidate-derived oxime | Insecticide, Nematicide |

| Aldoxycarb | Aldicarb sulfone | Insecticide, Nematicide |

Thiofanox is another structurally related systemic insecticide and a close analog to this compound. nih.govwikipedia.org Both are derived from a 2-butanone oxime core. However, Thiofanox features a 3,3-dimethyl substitution and a methylthio group at the 1-position. nih.gov Like Aldicarb, the metabolism of Thiofanox is characterized by the oxidation of its sulfur atom. nih.gov

The major metabolic pathway for Thiofanox involves oxidation to its sulfoxide and subsequent, slower oxidation to its sulfone. nih.govlookchem.com These oxidized derivatives are primary products recovered from treated plants. nih.gov Hydrolysis of the carbamoyl group to the corresponding oxime is also a part of its metabolic breakdown. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

10520-33-9 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

[(Z)-butan-2-ylideneamino] N-methylcarbamate |

InChI |

InChI=1S/C6H12N2O2/c1-4-5(2)8-10-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5- |

InChI Key |

YGACVDGEIYOTQE-YVMONPNESA-N |

Isomeric SMILES |

CC/C(=N\OC(=O)NC)/C |

Canonical SMILES |

CCC(=NOC(=O)NC)C |

Origin of Product |

United States |

Environmental Fate and Biogeochemical Transformations

Environmental Persistence and Stability Studies

The persistence of butocarboxim (B1668103) in the environment is a function of its stability under different physical and chemical conditions. Key factors influencing its longevity include pH, sunlight, and temperature.

The hydrolytic stability of butocarboxim is significantly influenced by the pH of the surrounding aqueous medium. The compound is reported to be stable in neutral to slightly acidic conditions, specifically within a pH range of 5 to 7, at temperatures up to 50°C. nih.govcdc.govjfda-online.com However, its degradation is accelerated in the presence of strong acids and alkalis. nih.govcdc.govjfda-online.com This susceptibility to hydrolysis under acidic and alkaline conditions is a critical factor in its environmental persistence in aquatic systems and moist soils with varying pH levels.

| pH | Half-life (days) | Condition |

|---|---|---|

| 5 | 501 | Acidic |

| 7 | 18 | Neutral |

| 9 | 16 | Alkaline |

Data represents the hydrolytic half-life of Butoxycarboxim (B166929), a major metabolite of 2-Butanone (B6335102), O-(methylcarbamoyl)oxime. industrialchemicals.gov.au

Butocarboxim is generally considered to be stable to sunlight and oxygen. nih.govcdc.gov This suggests that direct photolysis is not a primary degradation pathway for this compound in aquatic environments. However, the absence of significant direct photodegradation does not preclude indirect photochemical reactions that may contribute to its transformation in the presence of other photosensitizing substances in natural waters. Detailed experimental data on the photodegradation half-life of butocarboxim in aquatic systems under various light conditions is limited in the available scientific literature.

| Parameter | Value | Source |

|---|---|---|

| Photodegradation in Water | Generally stable | nih.govcdc.gov |

Butocarboxim exhibits notable thermal stability, remaining stable at temperatures up to 100°C. nih.govcdc.gov This property can influence its persistence in sun-exposed soil surfaces and during storage. However, upon heating to decomposition, it is reported to emit toxic fumes containing oxides of nitrogen and sulfur, indicating a breakdown of the molecular structure at elevated temperatures. nih.govcdc.gov The specific byproducts of thermal degradation under various environmental conditions have not been extensively detailed in the reviewed literature.

| Temperature | Stability | Decomposition Products |

|---|---|---|

| Up to 100°C | Stable | Not specified |

| Above decomposition temperature | Decomposes | Toxic fumes of nitrogen and sulfur oxides |

Degradation Pathways in Environmental Compartments

The breakdown of butocarboxim in the environment is largely mediated by biological systems, particularly microorganisms in the soil and metabolic processes within plants.

In the soil environment, butocarboxim is not expected to be highly persistent. jfda-online.com Microbial degradation is a key process in its dissipation. The primary metabolic pathway for butocarboxim in soil involves oxidation of the sulfur atom. This leads to the formation of butocarboxim sulfoxide (B87167), which is then further oxidized to form butoxycarboxim, the corresponding sulfone. nih.gov

The half-life of the parent butocarboxim in soil is relatively short. However, its major metabolite, butoxycarboxim, is more persistent in the soil environment. industrialchemicals.gov.au

| Compound | Soil Half-life |

|---|---|

| 2-Butanone, O-(methylcarbamoyl)oxime | Not specified |

| Butoxycarboxim | 41-44 days |

Data for Butoxycarboxim at 20°C. industrialchemicals.gov.au

As a systemic insecticide, butocarboxim is absorbed by plants and subsequently metabolized. epa.gov Similar to the degradation pathway in soil, the primary metabolic transformation within plant tissues involves the oxidation of the methylthio group. This process rapidly converts butocarboxim into its sulfoxide and subsequently into its sulfone, butoxycarboxim. nih.gov These metabolites are generally more water-soluble, which can facilitate their translocation within the plant system. The metabolism within the plant serves as a detoxification mechanism, converting the parent compound into metabolites that can then be further conjugated with plant components or stored in vacuoles. ucanr.eduunl.edu

The metabolic pathway in plants can be summarized as follows: this compound → Butocarboxim sulfoxide → Butoxycarboxim

Aquatic Degradation Pathways

In aquatic environments, the degradation of this compound analogues is governed by a combination of chemical and biological processes. The dominant pathway depends on environmental conditions such as pH, temperature, sunlight, and microbial activity. orst.edunih.gov

Chemical hydrolysis is a major degradation route, with half-lives being highly variable depending on pH. epa.gov For instance, the hydrolysis half-life of aldicarb (B1662136) can range from a few days at alkaline pH to thousands of days in acidic conditions (pH 5.5). nih.govepa.gov In surface waters like ponds, degradation is relatively rapid, with reported half-lives of 5 to 10 days due to the combined effects of hydrolysis, microbial action, and photolysis. orst.edu

In groundwater, however, degradation can be significantly slower. epa.gov Under anaerobic (oxygen-lacking) conditions, the half-life can be very long, ranging from 62 to 1,300 days. epa.gov Microbial transformation in aquatic sediments is pathway-dependent on oxygen availability; oxidation is the main pathway in oxic conditions, while hydrolysis dominates in anoxic conditions. nih.gov

| Aquatic System | Condition | Reported Half-Life | Primary Pathways |

|---|---|---|---|

| Pond Water | Aerobic | 5 - 10 days | Hydrolysis, Microbial Degradation, Photolysis |

| Groundwater | Aerobic, pH 8.5+ | Variable, degradation occurs | Hydrolysis |

| Groundwater | Anaerobic, pH 7.7-8.3 | 62 - 1,300 days | Hydrolysis |

| Generic Water, pH 5.5 (15°C) | - | ~3240 days | Hydrolysis |

| Generic Water, pH 8.85 (20°C) | - | ~6 days | Hydrolysis |

Environmental Transport and Distribution

Volatilization Potential from Water and Soil Surfaces

Volatilization, the process by which a chemical evaporates from soil or water into the air, is not considered a significant environmental transport pathway for this compound and its analogues. nih.govnih.gov A chemical's potential to volatilize is determined by its vapor pressure and its Henry's Law constant, which describes the partitioning of a chemical between water and air. wikipedia.org

Compounds like Thiofanox and Aldicarb have very low vapor pressures and low Henry's Law constants. nih.govnih.gov The estimated Henry's Law constant for Thiofanox is approximately 9.39 x 10⁻⁷ atm·m³/mol, which suggests it will volatilize very slowly from water. nih.gov Based on this value, the volatilization half-life from a model river is estimated to be around 15.8 years. nih.gov Similarly, the estimated Henry's Law constant for Aldicarb is 1.5 x 10⁻⁹ atm·m³/mol, also indicating that volatilization from moist soil and water surfaces is not an important environmental fate process. nih.gov

| Compound | Vapor Pressure (@ Temp) | Henry's Law Constant (atm·m³/mol) | Volatilization Potential |

|---|---|---|---|

| Thiofanox | 1.7 x 10⁻⁴ mm Hg (25°C) | ~9.39 x 10⁻⁷ (estimated) | Slow / Not Significant |

| Aldicarb | 2.9 x 10⁻⁵ mm Hg (24°C) | ~1.5 x 10⁻⁹ (estimated) | Not Significant |

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of a pesticide in the environment is significantly influenced by its adsorption to soil and sediment particles. chemsafetypro.com This process, governed by the physicochemical properties of both the chemical and the soil matrix, determines the amount of the pesticide that is available in the soil solution to be transported, degraded, or taken up by organisms. chemsafetypro.com

For Butocarboxim, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict its adsorption behavior. A reported Koc value for Butocarboxim is 37 mL/g, which is considered indicative of a mobile compound. herts.ac.uk This suggests a relatively weak adsorption to soil organic matter, implying a higher potential for movement within the soil profile. chemsafetypro.comherts.ac.uk Generally, carbamate (B1207046) pesticides can be readily adsorbed or desorbed from soil, with soil type being a significant factor in this process. who.int

Physicochemical Properties Influencing Adsorption of Butocarboxim

| Parameter | Value | Interpretation |

|---|---|---|

| Koc (mL/g) | 37 | Mobile in soil |

| Water Solubility | High | Contributes to potential mobility |

Potential for Groundwater Contamination

The potential for a pesticide to contaminate groundwater is a significant environmental concern. delaware.govmdpi.com This potential is governed by the pesticide's mobility in soil, its persistence, and the hydrogeological conditions of the area. delaware.gov Carbamate insecticides, due to their varying properties, can sometimes leach into groundwater. who.int

The Groundwater Ubiquity Score (GUS) is a simple index used to estimate the leaching potential of a pesticide based on its persistence (half-life in soil) and mobility (Koc value). The calculated GUS for Butocarboxim is 1.32, which is classified as having a low leachability potential. herts.ac.uk This suggests that under typical environmental conditions, Butocarboxim is less likely to reach groundwater in significant concentrations. herts.ac.uk

However, it is important to note that various factors can influence the actual leaching of a pesticide. These include the amount and frequency of rainfall, irrigation practices, soil type, and the depth of the groundwater table. mdpi.com Models such as the Pesticide Leaching Model (PELMO) and the Pesticide Root Zone Model (PRZM) are used for more detailed assessments of leaching potential, but specific applications of these models to Butocarboxim were not found in the reviewed literature. pfmodels.orgnih.gov

Distribution Modeling in Environmental Systems

Environmental fate models are essential tools for predicting the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and biota. researchgate.netresearchgate.netmdpi.comcolumbia.edumdpi.com These models range in complexity from simple screening models to more sophisticated multimedia models that simulate the transport and transformation of chemicals between different environmental media.

For pesticides, models like the Chemical Movement in Layered Soils (CMLS) model can be integrated with Geographic Information Systems (GIS) to create maps of leaching potential over large areas. researchgate.net Such models consider factors like soil properties, crop management practices, and pesticide application rates to predict the environmental distribution of the compound. researchgate.net

While the application of specific distribution models for Butocarboxim was not detailed in the available literature, the general principles of these models are applicable. They utilize the physicochemical properties of the pesticide, such as its vapor pressure, water solubility, and partition coefficients (Koc, Kow), along with environmental parameters to simulate its movement and accumulation in different environmental compartments.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. fao.orgsfu.ca Bioconcentration is a specific component of bioaccumulation and refers to the uptake of a chemical from the surrounding water. fao.org These processes are crucial in determining the potential for a chemical to magnify through the food chain. wikipedia.orgnih.gov

Assessment of Bioaccumulation in Aquatic Organisms

The potential for a chemical to bioaccumulate in aquatic organisms is often assessed using the Bioconcentration Factor (BCF). fao.org The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. skb.se

For Butocarboxim, an estimated BCF of 1.4 has been calculated. herts.ac.uk This low BCF value suggests that Butocarboxim has a low potential for bioconcentration in aquatic organisms. researchgate.net For comparison, the structurally similar carbamate insecticide, aldicarb, has a reported BCF of 42, indicating a moderate potential for bioconcentration. ca.gov The bioaccumulation of carbamates in fish can vary, with some being metabolized and excreted rapidly while others may accumulate due to slower metabolism. who.int

The octanol-water partition coefficient (log Kow) is often used as a screening tool for bioaccumulation potential, with a log Kow greater than 3 often triggering further investigation. fao.org

Bioconcentration Factors (BCF) for Butocarboxim and a Related Carbamate

| Compound | BCF Value | Bioaccumulation Potential |

|---|---|---|

| Butocarboxim (estimated) | 1.4 | Low |

| Aldicarb | 42 | Moderate |

Low Bioaccumulation in Food Chains

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.orgepa.gov This phenomenon is of particular concern for persistent, bioaccumulative, and toxic (PBT) substances.

Given the low estimated BCF for Butocarboxim, its potential for biomagnification in aquatic food chains is expected to be low. herts.ac.uk Chemicals with low BCF values are less likely to be stored in the fatty tissues of organisms and are therefore less likely to be transferred up the food chain in increasing concentrations. nih.gov The relatively rapid degradation of many carbamate pesticides in the environment also contributes to their low potential for long-range transport and biomagnification. who.intdelaware.gov While specific studies on the trophic transfer of Butocarboxim were not found, the available data on its physicochemical properties and estimated BCF suggest that it is unlikely to significantly bioaccumulate in food webs. researchgate.netnih.gov

Biochemical Interactions and Non Human Mode of Action

Acetylcholinesterase Inhibition Mechanisms in Non-Human Organisms

The interaction of carbamates with cholinesterases is distinct from that of other insecticide classes, such as organophosphates, primarily in its reversibility.

Unlike the nearly irreversible phosphorylation caused by organophosphates, 2-Butanone (B6335102), O-(methylcarbamoyl)oxime inhibits acetylcholinesterase through a process known as carbamylation. researchgate.netwho.int This reaction involves the transfer of the methylcarbamoyl group to the serine hydroxyl residue within the active site of the AChE enzyme. researchgate.net This creates a carbamylated enzyme complex that is temporarily unable to hydrolyze its natural substrate, acetylcholine (B1216132). youtube.com

The inhibition is termed "reversible" or "pseudo-irreversible" because the carbamylated enzyme is inherently unstable. researchgate.netnih.gov It undergoes spontaneous hydrolysis, a process called decarbamylation, which regenerates the active enzyme. researchgate.netlookchem.com This spontaneous reactivation allows for the eventual recovery of normal nerve function, provided there is no further exposure. nih.gov

The inhibitory action of 2-Butanone, O-(methylcarbamoyl)oxime and related carbamates is not entirely specific to acetylcholinesterase. Other esterases, which are prevalent in various organisms, are also targets.

Butyrylcholinesterase (BChE): This enzyme, found in plasma and various tissues, is also inhibited by carbamates. nih.govnih.gov While structurally similar to AChE, the binding and inhibition kinetics can differ. acs.org Some carbamates exhibit a pseudo-irreversible inhibition of AChE while only reversibly inhibiting BChE without forming a covalent bond. nih.govacs.org BChE can act as a scavenger for anticholinesterase compounds, offering a degree of protection to the more critical AChE at synaptic junctions. nih.gov

Carboxylesterases (CarE): These enzymes are a major group of esterases that play a significant role in the detoxification of xenobiotics, including carbamate (B1207046) insecticides, particularly in insects. researchgate.netmdpi.com Carboxylesterases can hydrolyze the ester linkage of carbamates, metabolizing them into less toxic forms. researchgate.net Elevated levels or more efficient forms of CarE are a common mechanism of metabolic resistance in insects. mdpi.com

Table 1: Comparative Inhibition of Key Esterases by Carbamates

| Enzyme | Primary Function | Interaction with Carbamates | Significance of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Termination of nerve impulse (hydrolyzes acetylcholine) | Reversible (pseudo-irreversible) inhibition via carbamylation of the active site. researchgate.net | Primary mechanism of toxicity, leading to accumulation of acetylcholine and neurotoxicity. orst.edu |

| Butyrylcholinesterase (BChE) | Hydrolysis of choline (B1196258) esters; xenobiotic detoxification. nih.gov | Inhibited by carbamates; mechanism can be reversible or pseudo-irreversible. nih.govacs.org | Acts as a biochemical scavenger, reducing the amount of inhibitor that reaches synaptic AChE. nih.gov |

| Carboxylesterases (CarE) | Metabolism and detoxification of xenobiotics with ester bonds. researchgate.net | Hydrolyzes carbamates, leading to detoxification. mdpi.com | A key mechanism of metabolic resistance in insects; reduces the effective concentration of the insecticide. mdpi.com |

A critical distinction between carbamate and organophosphate insecticides lies in the stability of the inhibited enzyme complex and the rate of its regeneration.

The carbamylated AChE resulting from carbamate inhibition is unstable and hydrolyzes spontaneously. who.int This decarbamylation process restores enzyme function relatively quickly, often within hours to a day or two, without the need for a reactivating agent. nih.gov

In stark contrast, the phosphorylated AChE formed by organophosphates is extremely stable. nih.gov The process of dephosphorylation, or spontaneous regeneration of the enzyme, is exceptionally slow, with half-lives that can extend for many days. researchgate.net This prolonged, effectively irreversible inhibition leads to more persistent and severe toxic effects compared to carbamates. nih.gov

Table 2: Comparison of AChE Inhibition and Regeneration

| Characteristic | Carbamates (e.g., this compound) | Organophosphorus Pesticides |

|---|---|---|

| Inhibition Chemistry | Carbamylation of serine active site. researchgate.net | Phosphorylation of serine active site. nih.gov |

| Inhibited Enzyme Stability | Low; unstable complex. who.int | High; very stable complex. researchgate.net |

| Regeneration Mechanism | Spontaneous hydrolysis (decarbamylation). nih.gov | Very slow spontaneous hydrolysis (dephosphorylation). researchgate.net |

| Regeneration Rate | Relatively rapid (e.g., hours to 1-2 days). nih.gov | Extremely slow (e.g., days). researchgate.net |

| Nature of Inhibition | Reversible / Pseudo-irreversible. nih.gov | Effectively Irreversible. nih.gov |

Comparative Metabolic Pathways in Organisms

The biotransformation of this compound varies between different classes of organisms, which influences its persistence and selective toxicity. Mammalian metabolism generally involves two main phases: Phase I reactions (modification) and Phase II reactions (conjugation). nih.gov Similar processes occur in insects and plants, though with specific variations. nih.govmdpi.com

In mammals, carbamate insecticides are typically metabolized rapidly and excreted from the body. nih.gov Based on studies of structurally similar oxime carbamates like aldicarb (B1662136), the metabolic pathways for this compound are expected to involve several key reactions.

The primary routes of metabolism are oxidation and hydrolysis. nih.gov The initial steps often involve oxidation of the sulfur atom to form sulfoxide (B87167) and subsequently sulfone metabolites, both of which are also potent cholinesterase inhibitors. who.intnih.gov The detoxification pathway is hydrolysis of the carbamate ester bond, which yields the corresponding oxime and methylamine. nih.gov These metabolites can then undergo further transformation and conjugation (Phase II reactions) before being primarily excreted in the urine. who.int

The metabolic fate of systemic insecticides in target pests and host plants is fundamental to their efficacy and environmental persistence.

Insects: Insects utilize a range of detoxification enzymes to metabolize insecticides. researchgate.net Key enzyme families include cytochrome P450 monooxygenases (for oxidative reactions), carboxylesterases (for hydrolysis), and glutathione (B108866) S-transferases (for conjugation). mdpi.com Hydrolysis of the ester linkage by carboxylesterases is a critical detoxification step for carbamates. researchgate.net The efficiency of these metabolic systems is a determining factor in an insect species' susceptibility or resistance to the compound. mdpi.com

Plants: As a systemic insecticide, this compound is designed to be absorbed and translocated within plants. herts.ac.uk Once absorbed, plants metabolize the compound through pathways analogous to those in other organisms. acs.org The primary metabolic reactions include oxidation (to sulfoxide and sulfone) and hydrolysis of the carbamate ester. nih.gov The resulting non-toxic oxime metabolite is then often conjugated with endogenous plant molecules, such as glucose, to form water-soluble glycosides. epa.gov This conjugation sequesters the metabolite within the plant cell, effectively detoxifying it. mdpi.comucanr.edu

Formation of Toxic and Non-Toxic Metabolites

The biotransformation of this compound, commonly known as methomyl (B1676398), proceeds through several key metabolic pathways that primarily lead to the formation of less toxic or non-toxic metabolites. The metabolism in laboratory animals is characterized as rapid, with the processes of absorption, breakdown, and excretion largely completed within a few days. inchem.org The parent compound itself is considered the primary toxic agent due to its action as a cholinesterase inhibitor. nih.gov The metabolic processes serve as detoxification mechanisms, converting the toxic parent compound into substances that can be readily excreted. inchem.org

Key metabolic reactions include hydrolysis of the carbamate ester bond and displacement of the S-methyl group, leading to various breakdown products. inchem.orgnih.gov In rats, the primary routes of elimination are through expired air as carbon dioxide and acetonitrile, and in urine as a mercapturic acid derivative. inchem.orginchem.org

Primary Metabolic Pathways and Metabolite Formation

Two principal pathways have been identified for the metabolism of this compound:

Hydrolysis to Methomyl Oxime: A major pathway for the degradation of this compound is the hydrolysis of the ester linkage. inchem.orgnih.gov This reaction cleaves the carbamate bond, resulting in the formation of S-methyl-N-hydroxythioacetimidate, also known as methomyl oxime (MHTA). inchem.org This metabolite is considered a detoxification product. researchgate.net However, MHTA is unstable and is rapidly degraded into simpler, non-toxic compounds like carbon dioxide. inchem.orgnih.gov

Glutathione Conjugation: Another significant metabolic route involves the displacement of the S-methyl group by glutathione, a crucial molecule in detoxification processes. inchem.org This conjugation reaction is followed by enzymatic transformation, ultimately yielding the mercapturic acid derivative of the parent compound. This derivative is a major, non-toxic metabolite found in the urine of rats, accounting for a significant percentage of the initial dose. inchem.org

Secondary and Terminal Metabolites

The initial metabolites undergo further breakdown into smaller, volatile compounds.

Acetonitrile and Carbon Dioxide: Following the initial metabolic steps, further rearrangement and elimination reactions can occur. One proposed route involves the conversion of the syn-isomer of this compound to its anti-isomer, which subsequently undergoes hydrolysis and rearrangement to produce acetonitrile. inchem.org Studies on rats have shown that after oral administration, a significant portion of the compound is eliminated in the expired air as carbon dioxide and acetonitrile, in an approximate 2:1 ratio. inchem.orginchem.org These are considered terminal, non-toxic metabolites.

The metabolic fate of this compound is geared towards detoxification, converting the potent cholinesterase inhibitor into less harmful substances that are then eliminated from the body. Neither the parent compound nor its primary metabolite, methomyl oxime, have been detected in significant amounts in urine, indicating efficient and rapid biotransformation. inchem.org

Data on Metabolites of this compound

The following table summarizes the key metabolites formed during the biotransformation of this compound, their pathway of formation, and their toxicological classification.

| Metabolite | Formation Pathway | Toxicological Classification |

| Parent Compound: this compound | - | Toxic |

| S-methyl-N-hydroxythioacetimidate (Methomyl Oxime/MHTA) | Hydrolysis of the carbamate ester bond inchem.orgnih.gov | Non-Toxic researchgate.net |

| Mercapturic Acid Derivative | Displacement of S-methyl group by glutathione and subsequent transformation inchem.org | Non-Toxic |

| Acetonitrile | Hydrolysis, rearrangement, and elimination of the anti-isomer inchem.org | Non-Toxic (at metabolic concentrations) |

| Carbon Dioxide | Breakdown product of Methomyl Oxime (MHTA) inchem.org | Non-Toxic |

Ecotoxicological Studies and Environmental Impact Assessment

Impact on Non-Target Organisms

Methomyl (B1676398) is recognized for its high acute toxicity to a range of non-target species, a characteristic that has led to its classification as a restricted-use insecticide in some regions. xerces.orgorst.edu Its mode of action, the inhibition of acetylcholinesterase (AChE), is not specific to insects and can affect the nervous systems of other animals. tandfonline.com

Research indicates that methomyl is moderately to highly toxic to fish and very highly toxic to aquatic invertebrates. orst.edutandfonline.com Aquatic invertebrates are generally more sensitive to methomyl than fish. beyondpesticides.orgekb.eg The 48-hour median lethal concentration (LC50) for the freshwater crustacean Daphnia magna is reported to be as low as 0.0287 mg/L, highlighting its high toxicity to these organisms. inchem.org Studies have shown that methomyl can be acutely and chronically toxic to both Daphnia magna and genotypes within the Daphnia longispina complex at very low concentrations. epa.gov

For fish, the 96-hour LC50 values vary by species, with reported ranges from 0.3 to 6.8 mg/L for various freshwater fish. wikipedia.org For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 3.4 mg/L, while for the bluegill sunfish (Lepomis macrochirus), it is 0.8 mg/L. inchem.org A chronic study on the fathead minnow (Pimephales promelas) determined a No-Observed-Effect-Concentration (NOEC) for mortality over 31 days to be 327 µg/L. wikipedia.org Despite its toxicity, methomyl is not expected to bioaccumulate significantly in fish tissues. inchem.org

Table 1: Acute Toxicity of Methomyl to Various Aquatic Organisms

| Species | Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | Invertebrate | 48-hr EC50 | 0.02417 | xerces.org |

| Daphnia magna | Invertebrate | 48-hr LC50 | 0.0287 | inchem.org |

| Daphnia longispina | Invertebrate | 48-hr EC50 | 0.00471 - 0.00978 | xerces.org |

| Pink Shrimp (Penaeus duorarum) | Invertebrate | 96-hr LC50 | 0.019 - 0.410 | xerces.orgwikipedia.org |

| Rainbow Trout (Oncorhynchus mykiss) | Fish | 96-hr LC50 | 3.4 | inchem.org |

| Bluegill Sunfish (Lepomis macrochirus) | Fish | 96-hr LC50 | 0.8 | inchem.org |

| Sheepshead Minnow (Cyprinodon variegatus) | Fish | 96-hr LC50 | 0.340 - 1.160 | xerces.orgwikipedia.org |

| Topmouth Gudgeon (Pseudorasbora parva) | Fish | 96-hr LC50 | 0.425 | xerces.org |

Methomyl poses a significant risk to a variety of wildlife species. xerces.org It is recognized as being highly toxic to both birds and mammals on an acute oral basis. orst.edutandfonline.com The U.S. Environmental Protection Agency (EPA) has expressed concerns about the ecological risks to non-listed mammals, birds, reptiles, and amphibians. In fact, a 2021 biological evaluation by the EPA concluded that methomyl is "likely to adversely affect" at least one individual of 1,098 listed endangered or threatened species.

Incidents of illegal use of methomyl-based fly bait have been reported to cause wildlife mortality. The primary route of exposure for wildlife is through the ingestion of contaminated food sources, such as treated crops, insects, or in cases of secondary poisoning, consuming another animal that has been exposed.

Table 2: Acute Oral Toxicity of Methomyl to Various Wildlife Species

| Species | Type | LD50 (mg/kg of body weight) | Reference |

|---|---|---|---|

| Rat | Mammal | 17 - 24 | orst.edu |

| Mouse | Mammal | 10 | orst.edu |

| Guinea Pig | Mammal | 15 | orst.edu |

| Mule Deer | Mammal | 11.0 - 22.0 | orst.edu |

| Dog | Mammal | 10 - 20 (lethal dose) | inchem.org |

| Bobwhite Quail | Bird | 24.2 | orst.edu |

| Hen | Bird | 28 | orst.edu |

| Japanese Quail | Bird | 34 | orst.edu |

| Mallard | Bird | 15.9 | orst.edu |

| Pheasant | Bird | 15.4 | orst.edu |

| Starling | Bird | 42 | orst.edu |

| Red-winged Blackbird | Bird | 10 | orst.edu |

Methomyl is highly toxic to bees through both direct contact and ingestion. orst.edu The acute oral LD50 for honeybees (Apis mellifera) is reported to be approximately 0.2 µ g/bee , and the contact LD50 is around 1.29 µ g/bee . epa.gov Another source indicates an oral LD50 of 0.28 µ g/bee . xerces.org Due to this high toxicity, pesticide labels for products containing methomyl include warnings not to apply the product or allow it to drift to blooming crops or weeds while bees are actively visiting the treatment area. wikipedia.org Field studies have shown that methomyl can cause bee mortality for up to 8 days after being sprayed on flowering white clover, and it does not appear to have a repellent effect, meaning bees may not avoid treated plants. beyondpesticides.org

Environmental Risk Assessment Frameworks

The environmental risk assessment for 2-Butanone (B6335102), O-(methylcarbamoyl)oxime involves evaluating its potential to cause harm to non-target organisms and ecosystems. This process considers both the toxicity of the compound and the likelihood of exposure.

The primary environmental exposure pathways for methomyl are related to its application in agricultural settings. These pathways include:

Spray Drift: During application, fine droplets of the pesticide can be carried by wind away from the target area, contaminating adjacent land and water bodies. xerces.org

Runoff: Due to its high water solubility (58 g/L) and low tendency to bind to soil particles, methomyl can be transported from treated fields into nearby aquatic ecosystems via surface runoff after rainfall or irrigation events.

Leaching: The mobility of methomyl in soil creates a potential for it to leach into groundwater, particularly in areas with permeable soils and shallow water tables. xerces.orgwikipedia.org Methomyl has been detected in groundwater in some monitoring studies. xerces.org

Contaminated Food Sources: Wildlife can be exposed by consuming treated crops, contaminated insects, or other prey that have been exposed to the pesticide. xerces.org

The U.S. EPA's risk assessment for methomyl considers these exposure pathways when evaluating the potential risks to terrestrial and aquatic organisms. xerces.org The agency has noted that while methomyl can contaminate surface water through spray drift and runoff, it is not expected to persist in clear, shallow waters due to its susceptibility to photolysis. However, it may persist longer in deeper or turbid waters where sunlight penetration is limited. xerces.org

Development of Environmental Monitoring Programs

The development of robust environmental monitoring programs for 2-Butanone, O-(methylcarbamoyl)oxime, and its parent compound, butanone oxime, is crucial for assessing their environmental fate, persistence, and potential ecological impact. Effective monitoring relies on sensitive and specific analytical methodologies capable of detecting and quantifying these compounds in complex environmental matrices such as water, soil, and air.

A variety of analytical techniques have been developed and are foundational to establishing comprehensive monitoring programs. For the detection of butocarboxim (B1668103) residues in agricultural products, a method utilizing high-performance liquid chromatography (HPLC) with a post-column derivatization system and a fluorescence detector has been established. This method involves extraction with acetone, followed by a liquid-liquid partitioning cleanup. The limit of detection for this method has been reported to be as low as 0.05 ppm, demonstrating its sensitivity for residue analysis in crops.

For workplace and environmental air monitoring, particularly for the more volatile 2-butanone oxime, methods based on gas chromatography (GC) have been developed. One such method involves trapping the airborne aerosol on a sampler with silica (B1680970) gel, followed by extraction with methanol (B129727) and analysis using a GC with a flame ionization detector (FID). Another approach for workplace air monitoring uses a chromosorb tube for sampling, with subsequent analysis by GC coupled with a nitrogen-selective detector (NSD), which provides enhanced selectivity for nitrogen-containing compounds like oximes. The analytical quantification limit for this method can be as low as 0.2 mg/m³ for a 40-liter air sample.

The establishment of a monitoring program would involve the systematic collection of samples from various environmental compartments, followed by analysis using these validated methods. The data generated from such a program would be invaluable for understanding the environmental distribution and concentration of this compound. While extensive, publicly available monitoring data for this specific compound is limited, the analytical capabilities allow for the design of effective monitoring strategies.

Below are interactive tables representing hypothetical data from a potential environmental monitoring program for this compound in different environmental media, based on the established analytical capabilities.

Table 1: Hypothetical Monitoring Data for this compound in Agricultural Soil

| Sample ID | Location | Date | Concentration (mg/kg) | Analytical Method |

| S001 | Farm A, Field 1 | 2024-07-15 | 0.08 | GC-NSD |

| S002 | Farm A, Field 2 | 2024-07-15 | < 0.05 | GC-NSD |

| S003 | Farm B, Orchard | 2024-07-18 | 0.12 | GC-NSD |

| S004 | Farm C, Greenhouse | 2024-07-20 | < 0.05 | GC-NSD |

Table 2: Hypothetical Monitoring Data for this compound in Surface Water

| Sample ID | Location | Date | Concentration (µg/L) | Analytical Method |

| W001 | River downstream of Farm A | 2024-07-16 | 1.5 | HPLC-Fluorescence |

| W002 | Pond adjacent to Farm B | 2024-07-19 | 0.8 | HPLC-Fluorescence |

| W003 | Reservoir, 5km from agricultural area | 2024-07-22 | < 0.5 | HPLC-Fluorescence |

| W004 | Urban runoff | 2024-07-25 | Not Detected | HPLC-Fluorescence |

Table 3: Hypothetical Monitoring Data for 2-Butanone Oxime in Workplace Air

| Sample ID | Location | Date | Concentration (mg/m³) | Analytical Method |

| A001 | Pesticide Mixing Area | 2024-08-01 | 0.5 | GC-FID |

| A002 | Application Vehicle Cabin | 2024-08-01 | < 0.2 | GC-FID |

| A003 | Storage Facility | 2024-08-02 | 0.3 | GC-FID |

| A004 | Adjacent Residential Area | 2024-08-03 | Not Detected | GC-FID |

These tables illustrate the type of data that would be generated by a comprehensive environmental monitoring program for this compound. The data would enable regulatory agencies and researchers to assess exposure levels, ensure compliance with any established environmental quality standards, and evaluate the effectiveness of any mitigation measures put in place to reduce environmental contamination.

Future Research Directions and Unaddressed Areas

Novel Synthesis Routes with Reduced Environmental Footprint

Traditional synthesis methods for carbamate (B1207046) insecticides often rely on organic solvents, which can be costly, pose safety risks, and contribute to environmental pollution. google.com A significant future research direction is the development of novel synthesis routes that minimize this environmental footprint.

One promising approach involves utilizing water as a solvent instead of organic alternatives. google.com Research has demonstrated a synthetic method for methomyl (B1676398) where water serves as the solvent for the reaction between MHTA (S-methyl N-hydroxythioacetimidate) and methyl isocyanate. google.com This process, conducted under the action of a catalyst at temperatures between 50-80°C, offers several advantages. google.com By eliminating organic solvents, the resulting methomyl is free of pungent odors, the safety coefficient of the process is increased, and environmental pollution is reduced. google.com This "green chemistry" approach not only mitigates the generation of industrial waste but also lowers production costs. google.com Further research in this area could focus on optimizing catalyst efficiency, increasing reaction yield, and adapting water-based synthesis for industrial-scale production.

Table 1: Comparison of Synthesis Methods for 2-Butanone (B6335102), O-(methylcarbamoyl)oxime

| Feature | Traditional Organic Solvent Method | Novel Water-Based Method |

|---|---|---|

| Solvent | Organic Solvents | Water |

| Environmental Impact | Higher pollution, potential for residue | Environmentally safe, no residue |

| Safety | Lower safety coefficient, stimulated smell | High safety coefficient, no stimulated smell |

| Production Cost | Higher | Reduced |

| Product Purity | Standard | Potentially 1-2% higher |

| Reaction Temperature | Varies | 50-80 °C |

This table is generated based on data presented in the provided search results. google.com

Advanced Degradation Technologies (e.g., Photocatalysis, Advanced Oxidation Processes)

The persistence of methomyl in soil and water, with a half-life that can range from days to months, necessitates the development of effective degradation technologies. mdpi.com Advanced Oxidation Processes (AOPs) and photocatalysis are at the forefront of this research, offering powerful methods for the mineralization of methomyl into less harmful substances. nih.govnih.gov

Photocatalysis has proven to be an excellent AOT for eliminating methomyl from water. nih.gov Studies using titanium dioxide (TiO₂) and zinc oxide (ZnO) as photocatalysts under UV or direct sunlight irradiation have shown high efficiency in degrading the pesticide. nih.govhnjournal.net In the presence of TiO₂, a complete disappearance of a 1.23 x 10⁻⁴ mol/l solution of methomyl was observed within 45 minutes of illumination, with 80% of the total organic carbon (TOC) removed in under four hours. nih.gov The degradation process breaks down methomyl into carbon dioxide, water, sulfate, and ammonia. nih.gov

The primary degradation pathways identified include:

Rupture of the ester or N-O bond. nih.gov

Hydroxylation of the methyl group on the nitrogen atom. nih.gov

Decarboxylation of the oxidized hydroxylated methyl group (photo-Kolbe reaction). nih.gov

Future research should explore the development of more efficient and robust catalysts, the potential of visible-light-driven photocatalysis to harness solar energy more effectively, and the application of these technologies in real-world scenarios like wastewater treatment systems. hnjournal.nettandfonline.comresearchgate.net Investigating combinations of different AOPs could also lead to synergistic effects and more complete mineralization of the compound. nih.gov

Comprehensive Environmental Fate Modeling Incorporating Complex Interactions

Understanding the transport, persistence, and fate of methomyl in the environment is critical for risk assessment. While it is known that methomyl has a low-to-moderate sorption capacity to soil and is degraded by microbes, its persistence varies significantly with soil type, organic matter content, and other environmental conditions. nih.gov This variability highlights the need for more sophisticated environmental fate models.

Current models provide general predictions, but future research must focus on developing comprehensive models that incorporate the complex interactions between the pesticide and its environment. researchgate.netrsc.org This includes:

Soil and Sediment Dynamics: Modeling how different soil compositions (clay content, organic matter) and structures influence methomyl's adsorption, desorption, and leaching potential. researchgate.net

Hydrological Factors: Integrating water flow, soil porosity, and irrigation rates to predict the transport of this water-soluble pesticide towards groundwater. researchgate.netresearchgate.net

Biodegradation Variability: Accounting for the diversity and activity of microbial populations capable of degrading methomyl as a carbon or nitrogen source. nih.govresearchgate.net

Bioavailability: Improving the description of bioavailability in different environmental compartments to create more realistic exposure predictions for non-target organisms. rsc.org

Developing these multi-parameter models will allow for more accurate predictions of methomyl's environmental concentrations and persistence, aiding in the creation of more effective management strategies. rsc.orgnih.gov

Detailed Biochemical Interaction Studies at the Molecular Level (non-human)

The primary mechanism of methomyl's toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.gov However, long-term exposure in non-human organisms can lead to a range of other toxic effects, including hepatotoxicity, cytotoxicity, and neurotoxicity. nih.gov There is evidence that methomyl can also act as an endocrine disruptor. nih.gov

While the general toxicological effects are known, a significant area for future research is the detailed study of these biochemical interactions at the molecular level in non-human organisms. nih.gov This research should move beyond broad physiological outcomes to understand the precise molecular pathways being affected. Key areas of investigation include:

Enzyme and Receptor Binding: Characterizing the binding kinetics and conformational changes that occur when methomyl and its metabolites interact with AChE and other potential target proteins.

Gene Expression Analysis: Investigating how methomyl exposure alters the expression of genes related to stress response, metabolism, and endocrine function. Studies have already shown that higher concentrations can reduce the expression of genes related to the endocrine system in testes and the pituitary. nih.gov

Metabolic Pathways: Elucidating the complete metabolic pathways of methomyl in various non-target species, from aquatic invertebrates to birds and mammals. nih.gov The main degradation products are known to be methomyl oxime and acetonitrile, but a deeper understanding of the enzymatic processes involved is needed. nih.gov

Such molecular-level studies will provide a more fundamental understanding of methomyl's toxicity and sublethal effects on ecosystems.

Q & A

Q. Basic Methodology :

- Structural Confirmation :

- Thermal Stability :

- TGA/DSC : Determines decomposition temperatures (no literature data available; empirical measurement required) .

What are the implications of the compound's metabolic pathways in non-target organisms, and how can this inform ecotoxicological risk assessments?

Q. Advanced Research Implications :

- Environmental Persistence : Sulfone metabolites exhibit longer half-lives in soil and water .

- Risk Mitigation :

Which personal protective equipment (PPE) is critical when handling this compound in laboratory settings?

Q. Basic Safety Protocol :

- Respiratory Protection : NIOSH-approved respirators (P95/P100 filters for particulates; OV/AG cartridges for organic vapors) .

- Dermal Protection : Nitrile gloves (tested for permeability) and face shields .

- Hygiene Practices : Glove inspection pre-use and post-disposal, with handwashing after handling .

How can researchers resolve challenges in the aqueous solubility and formulation of this compound for in vitro studies?

Q. Advanced Formulation Strategies :

- Co-Solvent Systems : Use DMSO (<1% v/v) or β-cyclodextrins to enhance solubility without cell toxicity .

- Phase Solubility Studies : Plot solubility vs. co-solvent concentration to identify optimal formulations.

- HPLC Validation : Monitor compound stability in buffer systems (e.g., PBS at pH 7.4) .

What strategies are effective in elucidating the mode of action of this compound at the molecular level?

Q. Advanced Mechanistic Approaches :

- Enzyme Inhibition Assays : Measure acetylcholinesterase (AChE) activity inhibition via Ellman’s method .

- Structural Studies :

- Transcriptomic Profiling : RNA-seq of exposed organisms reveals downstream gene regulation (e.g., oxidative stress pathways) .

How does the lack of physicochemical data (e.g., melting point, solubility) impact experimental design, and how can researchers address this gap?

Q. Methodological Adjustments :

- Empirical Determination : Use differential scanning calorimetry (DSC) for melting point and shake-flask method for solubility .

- Predictive Modeling : Apply QSPR (Quantitative Structure-Property Relationship) tools to estimate logP and vapor pressure .

- Collaborative Data Sharing : Contribute findings to databases like PubChem to fill literature gaps .

What are the key considerations for designing stability studies of this compound under varying storage conditions?

Q. Advanced Stability Protocols :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Analytical Monitoring : Use HPLC-UV/PDA to track parent compound depletion and quantify degradants .

- Storage Recommendations : Store in amber glass at -20°C under inert atmosphere (N) to prevent hydrolysis .

How can conflicting data on the compound’s environmental half-life be reconciled across different studies?

Q. Advanced Data Reconciliation :

- Meta-Analysis : Aggregate data from soil type-specific studies (e.g., loam vs. clay) to model half-life variability .

- Microcosm Experiments : Simulate field conditions (pH, microbial consortia) to validate degradation rates .

- Isotopic Labeling : Use -labeled compound to trace mineralization pathways and quantify CO evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.